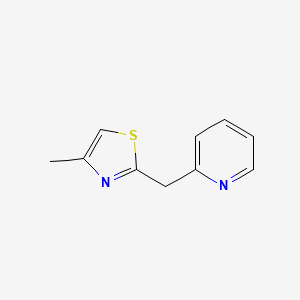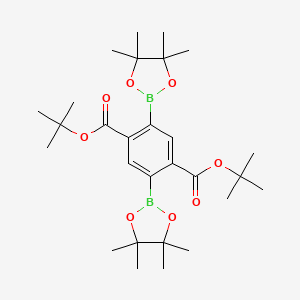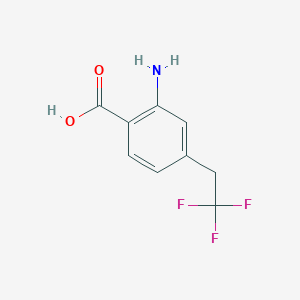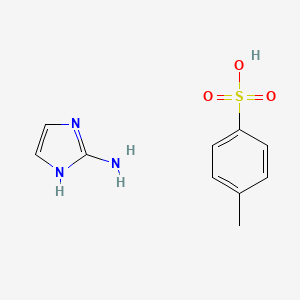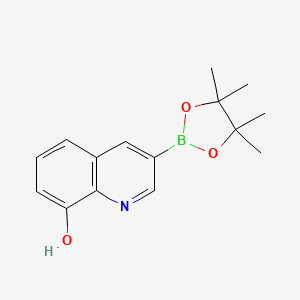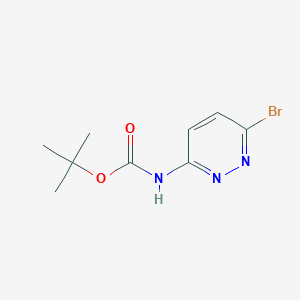
6-Bromo-N-Boc-pyridazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridazinyl moiety, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromopyridazin-3-yl)carbamate typically involves the reaction of 6-bromopyridazin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at ambient temperature for several hours. The reaction mixture is then quenched with water, and the product is extracted and purified .
Industrial Production Methods
While specific industrial production methods for tert-butyl N-(6-bromopyridazin-3-yl)carbamate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridazinyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) may be employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield various substituted pyridazinyl carbamates, while hydrolysis would produce the corresponding amine.
Applications De Recherche Scientifique
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibitors and other biologically active molecules.
Industry: It may be used in the production of agrochemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-bromopyridazin-3-yl)carbamate would depend on its specific applicationThe molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(6-chloropyridazin-3-yl)carbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl carbamate: Lacks the pyridazinyl ring and bromine atom.
tert-Butyl (6-bromopyridin-3-yl)carbamate: Similar structure but with a pyridine ring instead of pyridazine.
Uniqueness
tert-Butyl N-(6-bromopyridazin-3-yl)carbamate is unique due to the presence of the bromopyridazinyl moiety, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C9H12BrN3O2 |
|---|---|
Poids moléculaire |
274.11 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromopyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) |
Clé InChI |
KCGRFZXYARCCHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NN=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


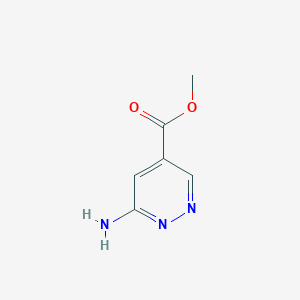
![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)

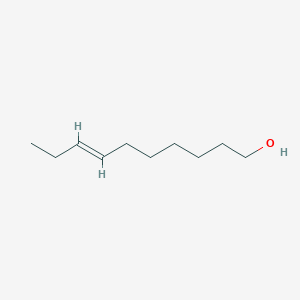

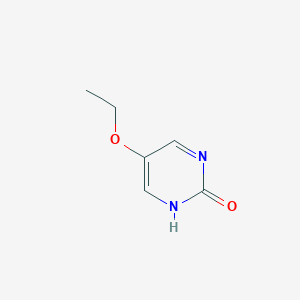
![2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B15248148.png)
